(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One notable approach involves using magnesium oxide nanoparticles (MgO NPs) as a catalyst. Researchers have successfully synthesized novel derivatives of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide using MgO NPs. These derivatives exhibit diverse biological activities, including receptor tyrosine kinase inhibition, anticancer effects against lung cancer cells, antibacterial and antifungal properties, and antioxidant activity .
Scientific Research Applications
Spectroscopic Properties
- Research on similar compounds like 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their electronic absorption, excitation, and fluorescence properties. These studies are valuable in understanding the spectroscopic behavior of related compounds, such as (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone. Notably, the singlet excited states and dual fluorescence in various solvents were observed, contributing to the understanding of their electronic structure and behavior in different environments (Al-Ansari, 2016).
Antimicrobial and Antioxidant Activities
- Compounds structurally related to this compound have shown promising antimicrobial and antioxidant activities. For instance, substituted cyclohexanol derivatives demonstrated moderate antifungal activity, with one compound being significantly more effective than the medical antifungal Nistatin (Rusnac et al., 2020). This suggests potential applications of this compound in antibacterial and antifungal areas.
Synthesis and Structural Analysis
- The efficient synthesis of heterocycles containing both piperidine and pyridine rings, which includes compounds like this compound, has been a challenge in organic chemistry. Studies have developed methods for synthesizing these compounds, contributing to the advancement in the synthesis of related heterocyclic compounds (Zhang et al., 2020).
Inhibition of Enzymatic Activity
- Bi-pyridine compounds, structurally similar to this compound, have been studied for their ability to inhibit the catecholase activity of mushroom tyrosinase. These studies are significant in understanding the potential of this compound in inhibiting enzymatic activities, which could have implications in various biological and pharmacological applications (Karbassi et al., 2004).
Catalytic Applications
- Research into zinc complexes with multidentate nitrogen ligands, which are structurally related to this compound, has shown potential in catalysis, particularly in aldol reactions. This indicates possible catalytic applications for this compound in organic synthesis (Darbre et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
More research is needed to fully understand this interaction .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-7-14(8-9)11(15)10-5-1-2-6-13-10/h1-2,5-6,9H,3-4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKDDMHHOWQNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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